

Application Notes and Protocols for Milling Ceramic Materials with Cerec

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for milling various ceramic materials using the **Cerec** CAD/CAM system. The information is intended to guide researchers and scientists in achieving consistent and high-quality results for in-vitro and pre-clinical applications.

Overview of Ceramic Materials for Cerec Milling

The **Cerec** system is compatible with a range of ceramic and hybrid materials, each with distinct properties influencing the milling process and final product characteristics. The primary categories include:

- **Glass-Ceramics:** These materials, such as feldspathic ceramics and lithium disilicate, are known for their excellent aesthetics, mimicking the translucency of natural teeth.^[1] They are often milled in a pre-crystallized "blue" state and require a subsequent crystallization firing to achieve their final strength and shade.^[2]
- **Zirconia (Zirconium Dioxide):** An exceptionally strong and durable ceramic, making it suitable for applications requiring high fracture resistance.^{[1][3]} Zirconia can be milled in a pre-sintered state, followed by a sintering process to achieve its final density and strength.^{[4][5]} Some **Cerec** milling units also support dry milling of zirconia, which can reduce the overall processing time.^{[5][6]}

- **Hybrid Ceramics:** These materials combine the properties of ceramics and polymers, offering good aesthetics and easier milling compared to traditional ceramics.^[7] They are often milled in their final state and do not require a separate firing step, allowing for a more streamlined workflow.^[8]

Milling Parameters and Their Influence on Restoration Quality

The accuracy and quality of the final milled product are significantly influenced by various software and hardware parameters. Careful optimization of these settings is crucial for achieving desired outcomes such as precise marginal fit and smooth surface finish.

Luting Space (Cement Gap)

The luting space is a digitally defined gap between the internal surface of the restoration and the preparation, which accommodates the luting agent. This parameter can influence the marginal fit of the restoration.

Ceramic Material	Luting Space (µm)	Resulting Marginal Gap (µm)	Reference
Zirconia	100	33.1	^[9]
Zirconia	200	Significantly smaller than 100µm setting	^[9]
VITA Enamic	100	31.7	^[9]
Brilliant Crios	100	32.5	^[9]
IPS e.max CAD	70 (Spacer)	132 ± 12 (Absolute Marginal Discrepancy)	^[10]

Note: A clinically acceptable marginal gap is generally considered to be less than 120 µm.^[9] ^[11] While a larger luting space may sometimes result in a smaller marginal gap, it can also lead to issues with non-axial seating of the restoration.^[9]

Milling Speed and Mode

The speed and mode of milling can affect the surface roughness and trueness of the final restoration. Slower milling speeds generally result in smoother surfaces.[\[12\]](#)

Milling Mode	Effect on Surface Roughness	Reference
Super Fast/Good	Higher surface roughness	[12]
Super Fast/Very Good	Intermediate surface roughness	[12]
Fast	Smoother surface than "Super Fast" modes	[12]
Fine	Smoothest surface finish	[12]
Extra-Fine vs. Fine	No significant difference in overall fit, except for the axial wall region where extra-fine resulted in smaller values.	[13]

Margin Thickness

This parameter adds extra bulk to the margin of the restoration during the design phase to prevent chipping during the milling process, especially for brittle materials like glass-ceramics. [\[14\]](#)[\[15\]](#) The added thickness is then manually or automatically polished back to the final contour.[\[16\]](#) For preparations with thin margins, a greater margin thickness setting (e.g., 200-220 μm) is recommended.[\[14\]](#)

Experimental Protocols

General Milling Workflow

The following protocol outlines the general steps for milling a ceramic restoration with the **Cerec** system.

Objective: To fabricate a ceramic restoration with a precise fit and optimal surface finish.

Materials and Equipment:

- **Cerec** Milling Unit (e.g., MC, MC X, MC XL, Primemill)
- Appropriate ceramic block (Glass-ceramic, Zirconia, or Hybrid Ceramic)
- Milling burs specific to the material and milling unit
- **Cerec** software (e.g., **CEREC** SW)
- Torque wrench for securing the block and burs
- Distilled or RO water for wet milling
- Cleaning tools (brushes, cleaning wire for nozzles)

Procedure:

- Digital Design: Complete the design of the restoration in the **Cerec** software.
- Material and Milling Unit Selection:
 - Select the appropriate ceramic material from the software library.
 - Choose the designated milling unit.
- Sprue Placement: For zirconia restorations, digitally position the sprue on a convex surface of the crown to facilitate easy removal and polishing.[\[17\]](#)
- Milling Unit Preparation:
 - Ensure the milling unit is clean and the water tank is filled with clean water and the appropriate additive (e.g., Dentatec).[\[18\]](#)
 - Verify that the correct burs for the selected material are in place. Carbide burs are used for resins and zirconia, while diamond burs are used for glass-ceramics.[\[2\]](#)[\[19\]](#)
 - Secure the ceramic block into the block holder using the torque wrench.
- Milling:

- Transfer the milling job to the unit and initiate the process.
- Monitor the milling process for any irregularities.
- Post-Milling Processing:
 - Carefully remove the milled block from the unit.[\[4\]](#)
 - Remove the restoration from the block by cutting the sprue.
 - Proceed with material-specific finishing steps (see below).

Material-Specific Finishing Protocols

- Pre-crystallization Finishing:
 - After milling, in the "blue" state, use fine-grit diamond burs to refine the morphology and smooth the surface.[\[16\]](#)[\[20\]](#)
 - Use a light touch to avoid chipping the material.
- Crystallization and Glazing:
 - The restoration can be polished and then crystallized, or glazed and crystallized in a single step.[\[2\]](#)
 - Place the restoration in a ceramic furnace and run the appropriate crystallization program as per the manufacturer's instructions. The crystallization process can increase the marginal gap, so this should be accounted for in the design phase.[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Final Polishing:
 - After crystallization, perform final polishing using diamond-impregnated polishers to achieve a high luster.
- Cleaning:
 - After milling, remove any residual milling dust from the pre-sintered restoration using pressurized air and a soft brush.[\[4\]](#)

- Sintering:
 - Place the restoration in a sintering furnace (e.g., **Cerec SpeedFire**).[\[5\]](#)
 - If the restoration was wet-milled, a pre-drying cycle is required before sintering.[\[17\]](#) Dry-milled zirconia can be sintered directly, reducing the overall time.[\[5\]](#)
 - The sintering process shrinks the restoration to its final, dense state.[\[5\]](#)[\[17\]](#)
- Finishing and Glazing:
 - After sintering, the surface must be finished.[\[4\]](#)
 - This can be achieved by polishing with zirconia-specific polishing systems or through a combination of polishing and glazing.[\[4\]](#)
- Finishing:
 - Grind off the sprue using a coarse rubber wheel and finish with a medium rubber tool.[\[24\]](#)
- Polishing:
 - Pre-polish with a fine rubber tool.[\[24\]](#)
 - Achieve a final high polish using a bristle brush with polishing paste, followed by buffing with a muslin wheel.[\[24\]](#)
 - Hybrid ceramics do not require a firing step.[\[8\]](#)

Maintenance and Calibration

Regular maintenance and calibration of the **Cerec** milling unit are essential for ensuring accuracy and longevity.

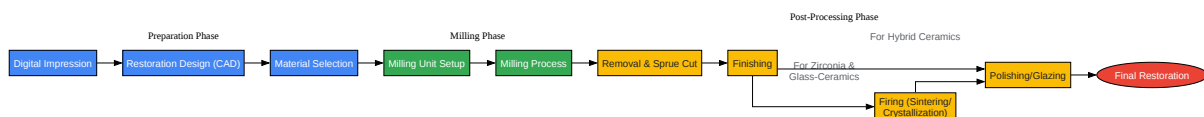
- Weekly: Change the water in the milling unit and clean the tank.[\[18\]](#)
- Monthly: Change the water filter.[\[18\]](#)
- As Needed: Clean the motor water jets to ensure proper cooling of the burs.[\[18\]](#)

- Calibration: Calibrate the milling unit after software updates, if the unit is moved, or if a decline in restoration fit is observed.[25][26][27][28] The calibration process involves using specific calibration pins and a phantom to ensure the milling axes are correctly aligned.[27][28]

Troubleshooting Common Milling Issues

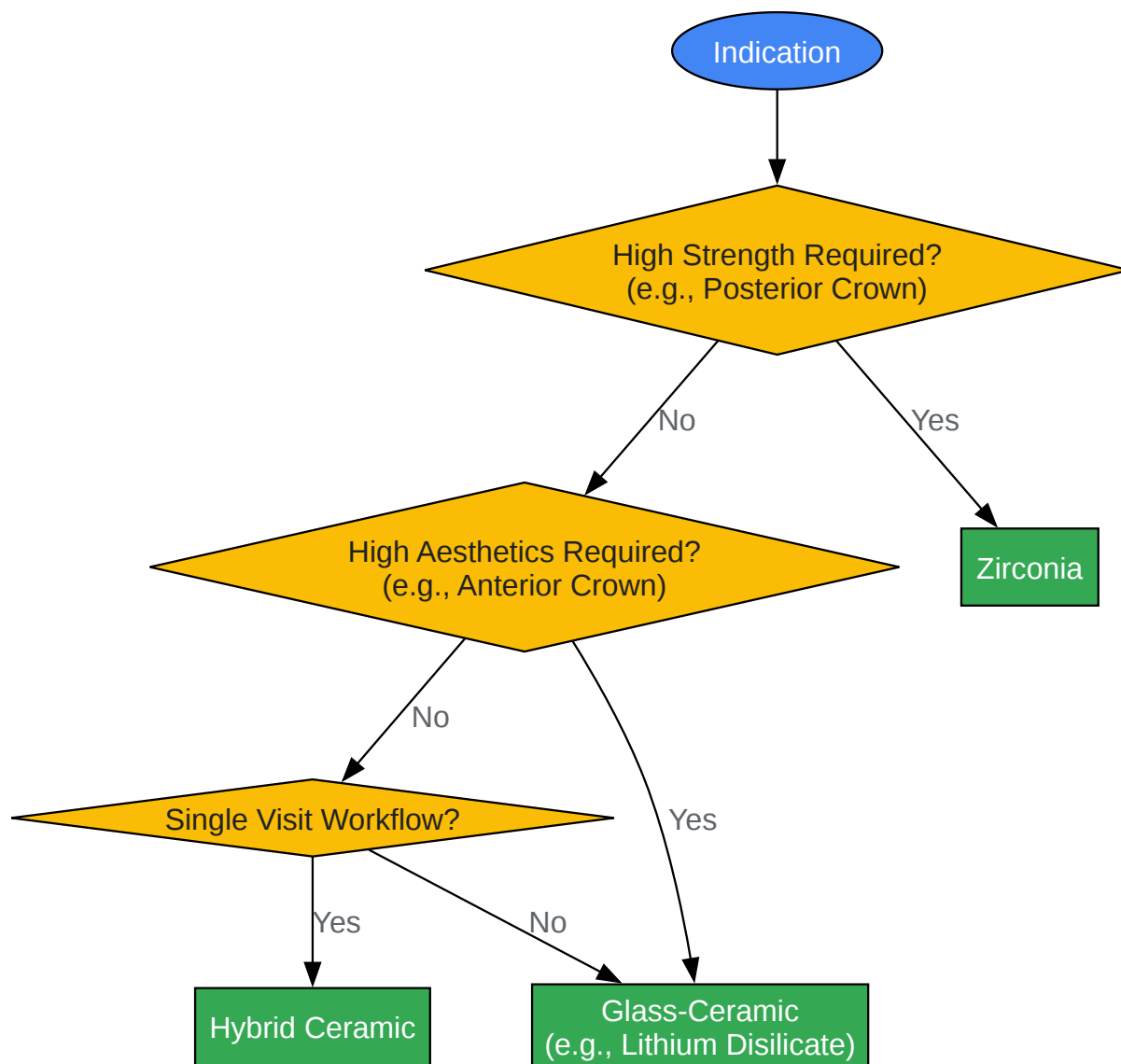
- Chipped Margins: This can be caused by overly thin margin preparations or insufficient "Margin Thickness" parameter settings.[14][15][29] Ensure margins are smooth and well-defined, and increase the margin thickness setting for brittle materials.
- Poor Fit: An improper fit can result from undercuts in the preparation, rough margins, or a need for milling unit calibration.[29] Ensure the preparation has a clear path of insertion and that all margins are smooth.[29] If issues persist, recalibrate the milling unit.
- Surface Roughness: High surface roughness can be due to worn-out burs or an excessively fast milling speed.[12][30] Replace burs as recommended and consider using a finer milling mode for a smoother finish.[12]

Visualizations



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Caption: General workflow for **Cerec** milling from digital design to final restoration.



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Caption: Decision tree for selecting the appropriate ceramic material based on clinical requirements.

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